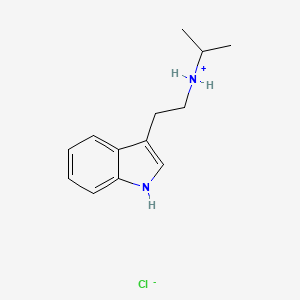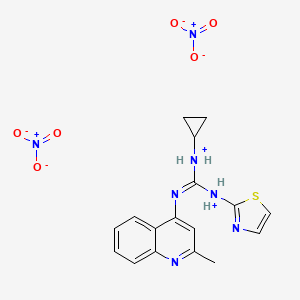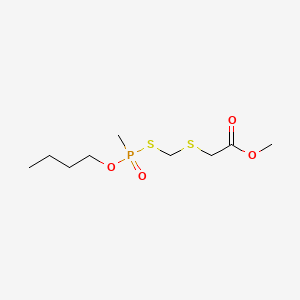
2,6-Diisobutylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, where two isobutyl groups are attached to the 2 and 6 positions of the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
Phenol+2Isobutylene→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diisobutylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The phenolic ring can be reduced under specific conditions.
Substitution: The isobutyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitro-substituted phenols
Aplicaciones Científicas De Investigación
2,6-Diisobutylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Diisobutylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isobutyl groups provide hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate enzymatic activity, gene expression, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylphenol: Known for its use as an anesthetic agent.
2,6-Ditertbutylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,6-Diisobutylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger isobutyl groups compared to isopropyl or tert-butyl groups provide different steric and electronic effects, influencing its reactivity and interactions with other molecules .
Propiedades
Número CAS |
52348-51-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,6-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3 |
Clave InChI |
JRPBSTGRRSTANR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C(=CC=C1)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

![Ledienosid [German]](/img/structure/B13766944.png)




